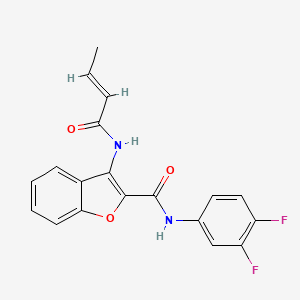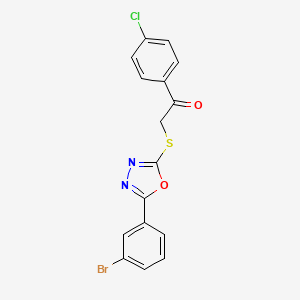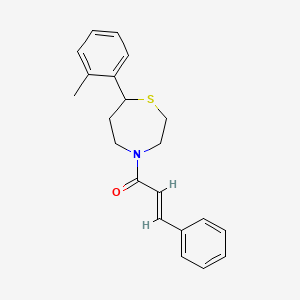
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Biomarker Utility in Tobacco and Cancer Studies
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride is related to the group of carboxylic acids. Carboxylic acids and their metabolites are notably used as biomarkers, especially in studies concerning tobacco and cancer. The quantification of such biomarkers, including carboxylic acid derivatives, provides essential insights into carcinogen dose, exposure differentiation, and human metabolism. NNAL and NNAL-Gluc, derived from a tobacco-specific carcinogen, are prime examples of such biomarkers demonstrating high sensitivity and specificity for studies on environmental tobacco smoke exposure and related cancer research (Hecht, 2002).
Role in Antioxidant, Antimicrobial, and Cytotoxic Activities
The structural nuances of carboxylic acids significantly influence their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Studies reveal that the arrangement of hydroxyl groups and conjugated bonds in these compounds directly correlates with their bioactivity levels. This relationship is crucial in understanding the potential therapeutic applications of such compounds in treating various conditions (Godlewska-Żyłkiewicz et al., 2020).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of this compound, are known to inhibit microbes at concentrations below desired yield and titer, despite their potential as precursors for various industrial chemicals. Understanding the mechanisms of inhibition by these acids, such as damage to the cell membrane and internal pH reduction, is pivotal for metabolic engineering strategies aimed at developing robust microbial strains for industrial applications (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
In the context of organic acid recovery from aqueous streams, this compound, as a carboxylic acid derivative, can be relevant. Liquid-liquid extraction (LLX) techniques, especially using novel solvents such as ionic liquids, are extensively researched for their efficiency in carboxylic acid recovery. The development of sustainable solvent systems is integral to advancing bio-based plastic production and other applications (Sprakel & Schuur, 2019).
Eigenschaften
IUPAC Name |
1-benzyl-4-ethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11;/h3-7,12-13H,2,8-10H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICITWDLLBAOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)

![1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431769.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2431770.png)
![(3-Fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2431772.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)
![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

![4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431778.png)
![1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol](/img/structure/B2431779.png)
![1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2431781.png)
![2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2431782.png)


